

Decoding the AF647-NHS Ester triTEA Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15556392

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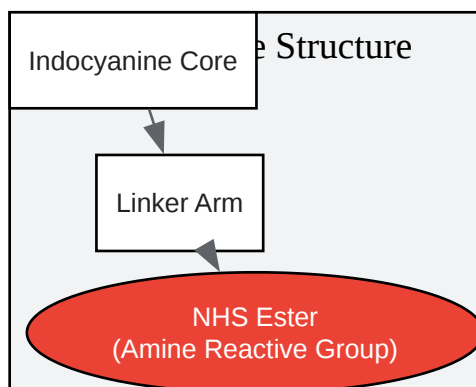
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical reagent like **AF647-NHS ester triTEA** is more than just a document; it's a guarantee of quality and a blueprint for its successful application. This in-depth technical guide will dissect a typical CoA for **AF647-NHS ester triTEA**, providing clarity on the presented data, detailing the underlying experimental protocols, and offering visual representations of the key chemical and quality control aspects.

Understanding the Molecule: AF647-NHS Ester triTEA

Alexa Fluor 647 (AF647) is a bright, far-red fluorescent dye widely used for labeling biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines, such as those found on proteins and amine-modified oligonucleotides. The "triTEA" designation indicates the presence of three triethylammonium counter-ions, which are often used to improve the solubility and stability of the dye.

Below is a diagram illustrating the chemical structure of the AF647-NHS ester core molecule, highlighting the reactive NHS ester group responsible for conjugation.

Triethylammonium (triTEA)

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Chemical structure of AF647-NHS ester with triTEA counter-ion.

Quantitative Data Summary

A Certificate of Analysis provides key quantitative metrics that define the quality and characteristics of a specific lot of **AF647-NHS ester triTEA**. The following tables summarize typical data found on a CoA, with representative values compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Spectroscopic Properties

Parameter	Specification	Typical Value
Absorption Maximum (λ_{max})	$651 \pm 3 \text{ nm}$	651 nm
Emission Maximum (λ_{em})	$672 \pm 4 \text{ nm}$	673 nm
Molar Extinction Coefficient (ϵ) at λ_{max}	$270,000 \pm 20,000 \text{ cm}^{-1}\text{M}^{-1}$	264,000 $\text{cm}^{-1}\text{M}^{-1}$

Table 2: Purity and Identity

Parameter	Method	Specification	Typical Value
Purity	HPLC	$\geq 95.0\%$ at 647 nm	99%
Appearance	Visual	Blue to purple solid	Purple solid
Molecular Formula	-	C ₅₈ H ₉₄ N ₆ O ₁₆ S ₄	-
Molecular Weight	-	1259.66 g/mol	-

Table 3: Storage and Handling

Parameter	Recommendation
Storage Temperature	-20°C or -80°C
Conditions	Protect from light, store under nitrogen

Experimental Protocols

The data presented in a CoA is the result of rigorous experimental testing. Below are detailed methodologies for the key experiments cited.

Spectroscopic Analysis

Objective: To determine the absorption and emission maxima, and the molar extinction coefficient of the AF647-NHS ester.

Methodology:

- **Sample Preparation:** A stock solution of the AF647-NHS ester is prepared in a high-purity solvent, typically methanol.^{[1][3][4]} A series of dilutions are then made to obtain a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- **Absorbance Measurement:** The absorbance spectrum of the diluted sample is measured using a UV-Vis spectrophotometer over a wavelength range that includes the expected maximum absorbance (e.g., 500-800 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{max}).

- **Molar Extinction Coefficient Calculation:** The molar extinction coefficient (ϵ) is calculated using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance at λ_{max} , c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).
- **Emission Measurement:** The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (λ_{max}), and the emitted fluorescence is scanned over a range of longer wavelengths (e.g., 660-800 nm). The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).

High-Performance Liquid Chromatography (HPLC)

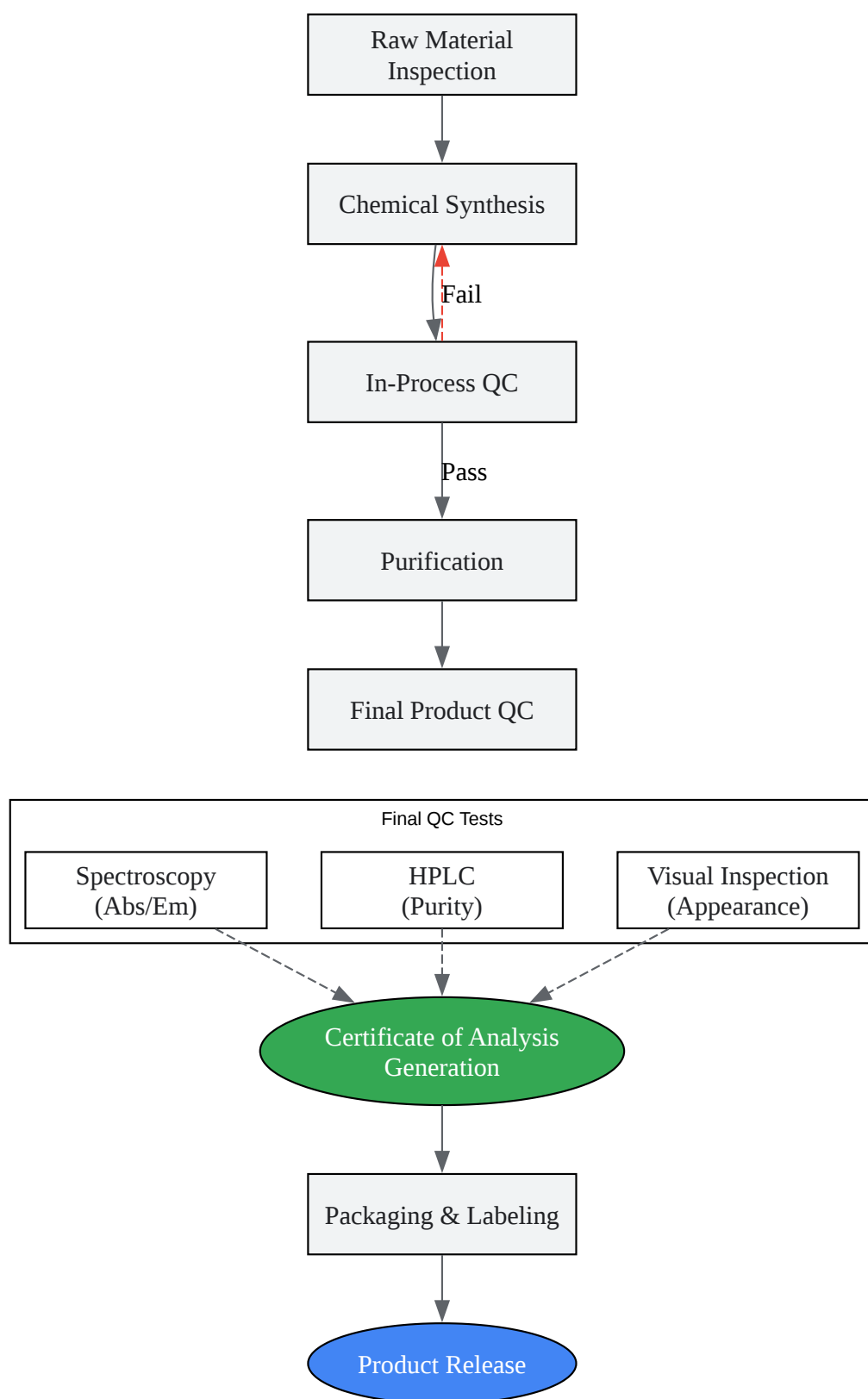
Objective: To determine the purity of the AF647-NHS ester.

Methodology:

- **Derivatization:** As stated in some CoAs, the method involves derivatization with *n*-butylamine.^{[1][3][4]} This is done to react the NHS ester with a primary amine, creating a stable amide bond and a derivative that is suitable for HPLC analysis. A known amount of the AF647-NHS ester is reacted with an excess of *n*-butylamine in an appropriate solvent.
- **Chromatographic Separation:** The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with a counter-ion pairing agent. The gradient is programmed to separate the main dye-amine conjugate from any impurities or unreacted starting materials.
- **Detection:** A UV-Vis or fluorescence detector is used to monitor the eluent. The detector is set to the absorption maximum of the dye (around 647 nm) to specifically detect the dye-containing species.
- **Purity Calculation:** The purity is determined by integrating the peak areas in the chromatogram. The purity is expressed as the percentage of the area of the main product peak relative to the total area of all peaks detected at that wavelength.

Quality Control Workflow

The Certificate of Analysis is the final output of a comprehensive quality control (QC) process. The following diagram illustrates a typical QC workflow for the manufacturing and release of **AF647-NHS ester triTEA**.



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Quality control workflow for **AF647-NHS ester triTEA**.

This workflow ensures that each batch of the product meets the stringent quality standards required for reliable and reproducible results in research and development. By understanding the data and the processes behind the Certificate of Analysis, researchers can have full confidence in the integrity of their fluorescent labeling experiments.

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